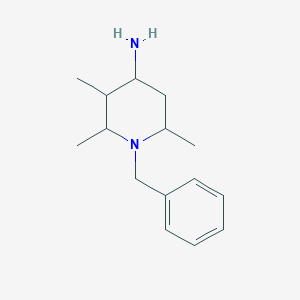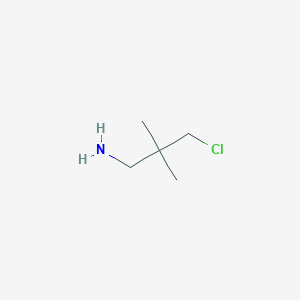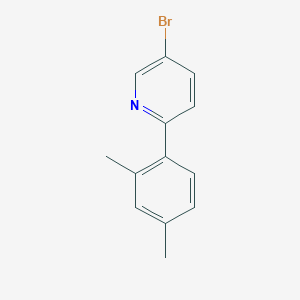
5-Bromo-2-(2,4-dimethylphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PYRIDINE,5-BROMO-2-(2,4-DIMETHYLPHENYL)-: is a chemical compound with the molecular formula C13H12BrN . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a bromine atom at the 5th position and a 2,4-dimethylphenyl group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PYRIDINE,5-BROMO-2-(2,4-DIMETHYLPHENYL)- can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: PYRIDINE,5-BROMO-2-(2,4-DIMETHYLPHENYL)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or the pyridine ring.
Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Boronic Acids/Esters: Commonly used in Suzuki-Miyaura reactions.
Nucleophiles: Used in substitution reactions.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with different boronic acids can yield various substituted pyridine derivatives .
Scientific Research Applications
Chemistry: In chemistry, PYRIDINE,5-BROMO-2-(2,4-DIMETHYLPHENYL)- is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts .
Biology and Medicine: In biological and medical research, this compound can be used to study the interactions of pyridine derivatives with biological molecules. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive compounds .
Industry: In the industrial sector, PYRIDINE,5-BROMO-2-(2,4-DIMETHYLPHENYL)- is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of PYRIDINE,5-BROMO-2-(2,4-DIMETHYLPHENYL)- depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological systems, its effects are mediated by its interactions with molecular targets such as enzymes, receptors, and nucleic acids. The exact pathways involved can vary widely depending on the context of its use .
Comparison with Similar Compounds
5-Bromo-2-methylpyridine: Similar structure but with a methyl group instead of the 2,4-dimethylphenyl group.
2,5-Dibromopyridine: Contains two bromine atoms on the pyridine ring.
5-Bromo-2-pyridinecarboxaldehyde: Contains an aldehyde group instead of the 2,4-dimethylphenyl group.
Uniqueness: PYRIDINE,5-BROMO-2-(2,4-DIMETHYLPHENYL)- is unique due to the presence of the 2,4-dimethylphenyl group, which can influence its reactivity and interactions in chemical and biological systems. This structural feature can impart distinct properties and applications compared to other similar compounds .
Properties
Molecular Formula |
C13H12BrN |
|---|---|
Molecular Weight |
262.14 g/mol |
IUPAC Name |
5-bromo-2-(2,4-dimethylphenyl)pyridine |
InChI |
InChI=1S/C13H12BrN/c1-9-3-5-12(10(2)7-9)13-6-4-11(14)8-15-13/h3-8H,1-2H3 |
InChI Key |
YLXQCSOMALBJEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


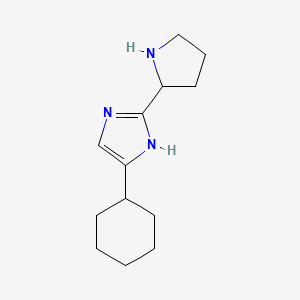
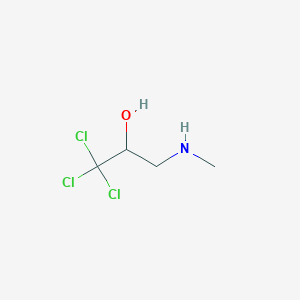
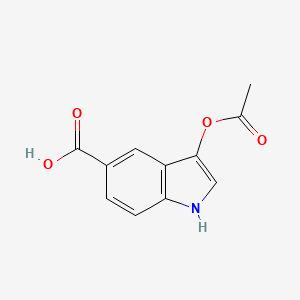

![({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13167931.png)
![1-[1-(Aminomethyl)cycloheptyl]ethan-1-ol](/img/structure/B13167936.png)


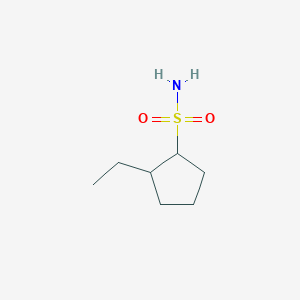
![2-(3-Chloropropyl)bicyclo[2.2.1]heptane](/img/structure/B13167954.png)
![4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13167960.png)
